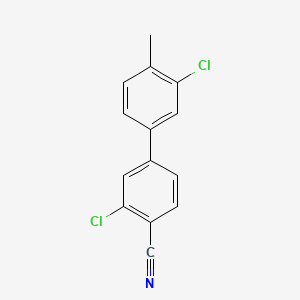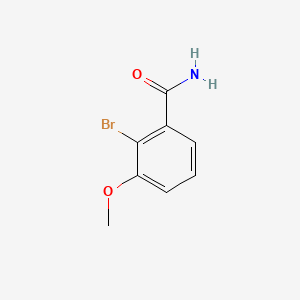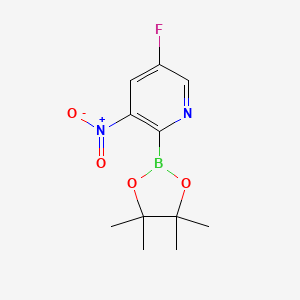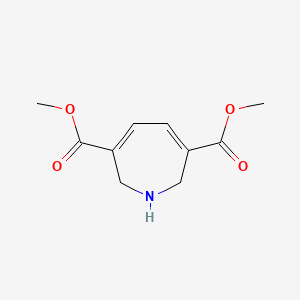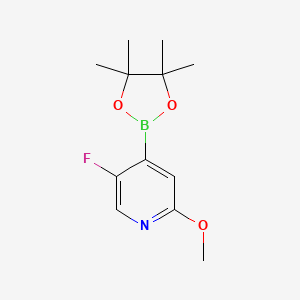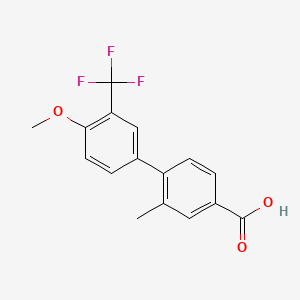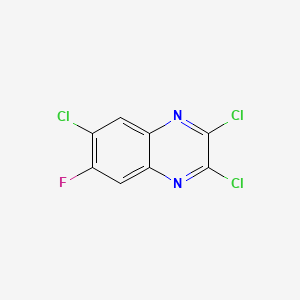
2,3,6-Trichloro-7-fluoroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H2Cl3FN2 . It is a light-red to brown solid with a molecular weight of 251.472 Da .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trichloro-7-fluoroquinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Physical And Chemical Properties Analysis
2,3,6-Trichloro-7-fluoroquinoxaline has a molecular weight of 251.5 g/mol . It is a light-red to brown solid .科学的研究の応用
Synthesis of New Quinoxaline Derivatives : A study by Maichrowski et al. (2013) demonstrated the synthesis of over 30 new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. These derivatives showed potential antimalarial activity [Maichrowski et al., 2013].
Development of Synthetic Routes : Baek and Harris (2005) developed an improved synthetic route for phenylquinoxaline monomers, crucial in the synthesis of polyphenylquinoxaline (PPQ) monomers [Baek & Harris, 2005].
Photoinduced C-F Bond Cleavage : Fasani et al. (1999) investigated the photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids, commonly used as antibacterials, observing heterolytic defluorination and generation of aryl cations in solution [Fasani et al., 1999].
Pharmacology in Veterinary Medicine : Martinez et al. (2006) reviewed the use of fluoroquinolones, synthetic antimicrobial agents containing a fluorine molecule at the 6-position of the basic quinolone nucleus, in veterinary medicine [Martinez et al., 2006].
Synthesis and Antibacterial Activity of N-Piperazinyl Quinolone Derivatives : A study by Mirzaei and Foroumadi (2000) focused on the synthesis of new N-piperazinyl quinolone derivatives with 5-chloro-2-theinyl group and evaluated their in vitro antibacterial activity [Mirzaei & Foroumadi, 2000].
Nucleophilic Substitution Reactions : Zhang et al. (2006) prepared a small library of 6-aminoquinoxalines by nucleophilic substitution of 6-fluoroquinoxaline, finding some compounds to be potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [Zhang et al., 2006].
UHPLC Determination of Besifloxacin Enantiomers : Ramisetti et al. (2017) studied UHPLC separation of R- and S-enantiomers of Besifloxacin hydrochloride, a fluoroquinolone, on a Chiralpak IE-3 column [Ramisetti et al., 2017].
Direct Determination in Pharmaceuticals and Blood Serum : Samanidou et al. (2003) developed a method for the quantitative determination of fluoroquinolone antimicrobial agents, including norfloxacin and ciprofloxacin, in pharmaceuticals and blood serum [Samanidou et al., 2003].
Fluoroquinolones in Structures and Mechanisms of Action : Wolfson and Hooper (1985) reviewed the structures, mechanisms of action and resistance, and spectra of activity of fluoroquinolones in vitro [Wolfson & Hooper, 1985].
Synthesis and Properties of Star-Branched Phenylquinoxaline Oligomers : Ooi et al. (2000) aimed to prepare phenylquinoxaline oligomers that could be thermally crosslinked to solvent-resistant resins [Ooi et al., 2000].
将来の方向性
Quinoxaline derivatives, such as 2,3,6-Trichloro-7-fluoroquinoxaline, have shown promising biological properties, including antiviral, anticancer, and antileishmanial activities . This suggests a bright future in medicinal chemistry for these compounds, with potential applications in antitubercular and anticancer therapies .
特性
IUPAC Name |
2,3,6-trichloro-7-fluoroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYATAUOZJAIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709064 |
Source


|
| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-7-fluoroquinoxaline | |
CAS RN |
1217303-10-0 |
Source


|
| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)
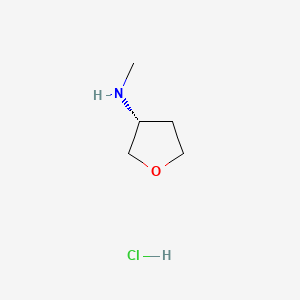
![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)
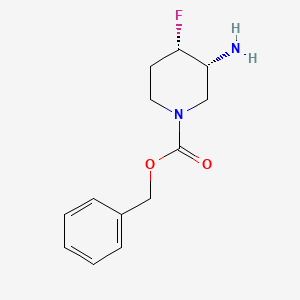
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)
![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)
